molecular formula C13H17BrF4OSi B8029216 3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane

3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane

Cat. No.: B8029216
M. Wt: 373.26 g/mol
InChI Key: UEZYKTLWGCANAE-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane is a complex organosilicon compound that features a combination of bromine, fluorine, and trifluoromethyl groups attached to a phenoxy ring, which is further bonded to a tert-butyl dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane typically involves multiple steps, starting with the preparation of the phenoxy ring substituted with bromine, fluorine, and trifluoromethyl groups. This can be achieved through a series of halogenation and trifluoromethylation reactions. The phenoxy intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism by which 3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane exerts its effects depends on the specific application and the chemical reactions it undergoes. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, as well as the steric hindrance provided by the tert-butyl dimethylsilane moiety. These factors can affect the compound’s interaction with molecular targets and pathways, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the tert-butyl dimethylsilane moiety provides steric protection and enhances the compound’s stability, making it useful in various synthetic applications.

Properties

IUPAC Name

[3-bromo-4-fluoro-5-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrF4OSi/c1-12(2,3)20(4,5)19-8-6-9(13(16,17)18)11(15)10(14)7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZYKTLWGCANAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)Br)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrF4OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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